N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide
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Overview
Description
N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound characterized by a multifaceted structure that includes a pyridazine ring substituted with a morpholine-functionalized ethylthio group and a carboxamide-linked thiophene moiety. This compound's sophisticated design suggests potential utility across various scientific domains.
Mechanism of Action
Target of Action
Similar compounds have been found to have cytotoxic activity against human cancer cell lines .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that result in cytotoxic activity .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to downstream effects such as cytotoxic activity .
Result of Action
The compound has been tested for its cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . The results of these tests can provide insights into the molecular and cellular effects of the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials:
Pyridazine derivatives
Thiophene-2-carboxylic acid
Morpholine
Suitable alkylating agents
Key Steps:
Nucleophilic Substitution: Formation of ethylthio derivative via nucleophilic substitution.
Amide Coupling: Reaction between the carboxylic acid derivative and amine to form the carboxamide linkage.
Thioether Formation: Introduction of the sulfanyl group through appropriate sulfuration techniques.
Reaction Conditions:
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts: Utilization of coupling agents like EDCI or DCC.
Temperature: Reaction temperatures typically range from 0°C to 80°C, depending on the specific reaction step.
Industrial Production Methods
For industrial-scale production, optimizing yield and purity is critical. This often involves:
Batch Reactors: Suitable for initial small to medium scale production.
Flow Chemistry: Ensuring continuous production and greater control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the sulfur atom.
Reduction: Selective reduction of the carboxamide or pyridazine ring.
Substitution: Possible electrophilic or nucleophilic substitution reactions on the pyridazine or thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Br2, Cl2), nucleophiles (amine, hydroxide)
Major Products
Oxidation Products: Sulfoxides or sulfones
Reduction Products: Secondary amines or reduced pyridazine derivatives
Substitution Products: Functionalized pyridazine or thiophene derivatives
Scientific Research Applications
In Chemistry
N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide's reactivity makes it a candidate for study in synthetic organic chemistry, particularly in developing new synthetic pathways and exploring its behavior in various chemical environments.
In Biology and Medicine
This compound's potential bioactivity suggests applications in medicinal chemistry. It may serve as a lead compound in the development of pharmaceuticals, given its structural motifs that are often found in biologically active molecules.
In Industry
The compound could have applications in the production of specialty chemicals, materials science, and possibly in the development of new polymers or advanced materials due to its diverse functional groups.
Comparison with Similar Compounds
Similar Compounds
N-(6-pyridazinyl)thiophene-2-carboxamide: Similar core structure but lacks the morpholine and ethylthio functionalization.
Morpholine derivatives: Contain the morpholine ring but differ in the rest of the structure.
Uniqueness
N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide is unique due to the combined presence of:
Morpholine ring: Imparting specific chemical and biological properties.
Thiophene-2-carboxamide linkage: Contributing to its distinctive chemical reactivity and potential biological activity.
Sulfanyl group: Affecting its electronic properties and interactions.
Overall, this compound's specific structure enables a wide range of applications and interactions, making it an intriguing subject for further research and development.
Properties
IUPAC Name |
N-[6-(2-morpholin-4-ylethylsulfanyl)pyridazin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S2/c20-15(12-2-1-10-22-12)16-13-3-4-14(18-17-13)23-11-7-19-5-8-21-9-6-19/h1-4,10H,5-9,11H2,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHXOKFITDKGOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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